molecular formula C17H15FN2O B447450 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile CAS No. 5710-83-8

4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Cat. No.: B447450
CAS No.: 5710-83-8
M. Wt: 282.31g/mol
InChI Key: GWVHQWKKVVQTJL-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, acetone, and malononitrile.

    Cyclization: The initial step involves the cyclization of 2-fluoroaniline with acetone in the presence of a base to form a quinoline intermediate.

    Nitrile Addition: The intermediate is then reacted with malononitrile under basic conditions to introduce the carbonitrile group.

    Final Modifications: The final steps may involve further modifications to introduce the methyl and fluorophenyl groups, resulting in the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile include other quinoline derivatives such as:

    4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile: Similar structure with a chlorine atom instead of fluorine.

    4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile: Similar structure with a bromine atom instead of fluorine.

    4-(2-methylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile: Similar structure with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

5710-83-8

Molecular Formula

C17H15FN2O

Molecular Weight

282.31g/mol

IUPAC Name

4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H15FN2O/c1-10-12(9-19)16(11-5-2-3-6-13(11)18)17-14(20-10)7-4-8-15(17)21/h2-3,5-6,16,20H,4,7-8H2,1H3

InChI Key

GWVHQWKKVVQTJL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C#N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C#N

Origin of Product

United States

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